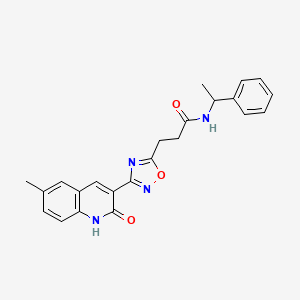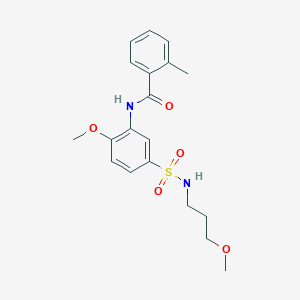
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide, also known as MPSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSB belongs to the class of sulfonamide compounds, which have been widely used in the treatment of various diseases, including diabetes, cancer, and infectious diseases.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-cancer properties. Studies have shown that N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been investigated for its anti-inflammatory and neuroprotective effects. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has been shown to reduce inflammation in animal models of arthritis and neurodegenerative diseases. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to protect neurons from damage caused by oxidative stress, which is implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide is not fully understood. However, studies have suggested that N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to modulate the expression of genes involved in these processes.
Biochemical and Physiological Effects
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide can induce cell cycle arrest, inhibit angiogenesis, and reduce the production of inflammatory cytokines. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to increase the activity of antioxidant enzymes and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to investigate the effects of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide on specific cellular processes without affecting other pathways. However, one of the limitations of using N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide. Another area of research is the investigation of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide's potential as a therapeutic agent for neurodegenerative diseases. Furthermore, studies are needed to determine the optimal dosage and administration methods for N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide in different disease models. Finally, the development of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide derivatives with improved solubility and bioavailability may also be an area of future research.
Conclusion
In conclusion, N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide is a promising chemical compound that has shown potential therapeutic applications in various disease models. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, optimal dosage, and administration methods. Overall, N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide represents an exciting avenue for future research in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-methoxypropylamine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with 2-methylbenzoyl chloride to yield N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide. The overall yield of this synthesis method is approximately 50%.
Propiedades
IUPAC Name |
N-[2-methoxy-5-(3-methoxypropylsulfamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-7-4-5-8-16(14)19(22)21-17-13-15(9-10-18(17)26-3)27(23,24)20-11-6-12-25-2/h4-5,7-10,13,20H,6,11-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFADSKZYJZNZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NCCCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-methoxy-5-[(3-methoxypropyl)sulfamoyl]phenyl}-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

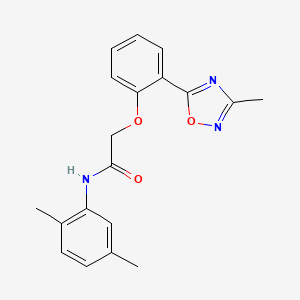
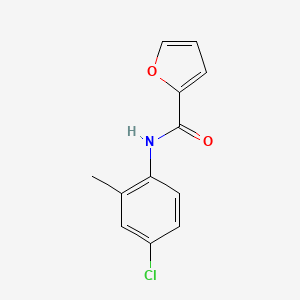
![4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716672.png)
![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)
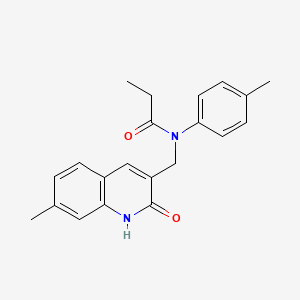
![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)


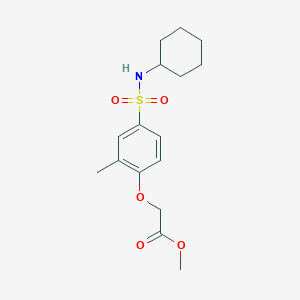
![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7716744.png)
![2-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716753.png)


